Grossman's sealer

Description

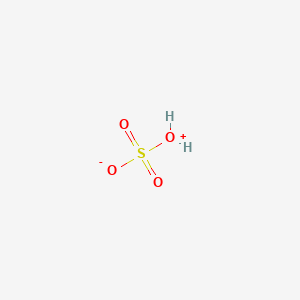

Structure

3D Structure

Properties

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH2+]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7664-93-9, 14808-79-8 | |

| Record name | Sulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Comprehensive Chemical Composition and Structural Analysis of Grossman S Sealer

Analysis of Trace Chemical Impurities and Contaminants

The quality and purity of the raw materials used in the manufacture of Grossman's sealer are critical, as trace impurities can significantly impact the final product's properties and performance. Research has indicated the presence of certain contaminants in some formulations of Grossman's type sealers.

A study evaluating Grossman's type root canal sealers manufactured in Greece revealed elevated levels of Lead (Pb) as a chemical impurity. The concentrations of lead found in these sealers ranged from 80 to 510 parts per million (ppm), which was significantly higher compared to a control sealer that contained only 2 ppm of lead. This finding underscores the importance of stringent quality control measures in the production of dental materials to ensure the purity of their constituents.

Chemorheology and Reaction Kinetics of Grossman S Sealer Setting

Elucidation of the Zinc Oxide-Eugenol Chelation Reaction Mechanism

The fundamental setting reaction of Grossman's sealer is an acid-base reaction that culminates in the formation of a zinc eugenolate chelate. wikipedia.org This process is not a simple ionic interaction but a more complex chelation reaction. The hardened mass consists of unreacted zinc oxide particles embedded in a matrix of long, sheath-like crystals of zinc eugenolate. nist.govnist.gov Any excess eugenol (B1671780) is sorbed by both the zinc eugenolate and the unreacted zinc oxide. nist.govnist.gov

The initiation of the setting reaction is contingent upon the presence of water. wikipedia.orgslideshare.net Dehydrated zinc oxide will not react with dehydrated eugenol. slideshare.netslideshare.net Water acts as a catalyst, facilitating the hydrolytic activation of zinc oxide (ZnO) to form zinc hydroxide (B78521) (Zn(OH)₂). slideshare.netyoutube.com

ZnO + H₂O ⇌ Zn(OH)₂ slideshare.net

Following the formation of zinc hydroxide, the hydroxyl groups become available to react with eugenol, a phenolic compound. mums.ac.ir The reaction proceeds as a typical acid-base reaction, where the acidic eugenol reacts with the basic zinc hydroxide. slideshare.net This results in the formation of a zinc eugenolate chelate, an amorphous gel that gradually crystallizes, imparting strength to the set mass. slideshare.net The chelate is a ring-like compound formed from the organic groups of eugenol and the zinc ion. slideshare.net Specifically, one molecule of zinc hydroxide reacts with two molecules of eugenol to form the zinc eugenolate complex and water. slideshare.net

Zn(OH)₂ + 2C₁₀H₁₂O₂ → Zn(C₁₀H₁₁O₂)₂ + 2H₂O

The hardened cement consists of these zinc eugenolate crystals forming a matrix that encapsulates the unreacted zinc oxide particles. nist.govslideshare.net While often described as a polymerization process, the setting is more accurately a crystallization of the zinc eugenolate chelate, which forms a cross-linked matrix structure, providing mechanical strength to the set sealer.

Chemical Influence of Accelerators and Retarders on Setting Kinetics

The setting time of this compound is a critical clinical parameter that can be modulated by the inclusion of accelerators and retarders in its formulation. slideshare.netvulcanchem.com

Accelerators: Various substances can increase the rate of the setting reaction. Grossman's original formulation was later modified to include sodium borate (B1201080) to control the setting time. slideshare.net Other common accelerators for ZOE cements include zinc acetate (B1210297), glacial acetic acid, and water. slideshare.netsemanticscholar.org The efficiency of these accelerators can be significant; for instance, the presence of zinc acetate can drastically reduce the setting time. semanticscholar.org The mechanism of action for these accelerators often involves increasing the availability of zinc ions or catalyzing the reaction between zinc hydroxide and eugenol. semanticscholar.org The particle size of the accelerator can also play a role, with smaller particles offering a larger surface area for reaction and thus being more effective. semanticscholar.org

Retarders: Conversely, certain compounds can slow down the setting reaction, prolonging the working time. Glycol and glycerine are known to act as retarders in ZOE cements. slideshare.net These substances may work by coating the zinc oxide particles, thereby slowing their hydration and subsequent reaction with eugenol.

| Component | Function | Chemical Influence on Setting Kinetics |

|---|---|---|

| Zinc Oxide (ZnO) | Primary Reactant | Reacts with eugenol to form the matrix. Particle size and hydration state affect reaction rate. nih.gov |

| Eugenol (C₁₀H₁₂O₂) | Primary Reactant | Chelates with zinc ions to form zinc eugenolate. |

| Staybelite Resin | Modifier | Improves plasticity and adhesion. slideshare.net |

| Bismuth Subcarbonate ((BiO)₂CO₃) | Radiopacifier | Provides radiopacity for radiographic visualization. slideshare.net |

| Barium Sulfate (B86663) (BaSO₄) | Radiopacifier | Enhances radiopacity. slideshare.net |

| Sodium Borate (Na₂B₄O₇·10H₂O) | Retarder | Controls and slows down the setting time, providing adequate working time. slideshare.net |

Impact of Environmental Chemical Factors (e.g., Hydration State, Temperature) on Curing Chemistry

The curing chemistry of this compound is highly susceptible to environmental conditions, particularly the presence of water and ambient temperature. nist.govnih.gov

Hydration State: As established, water is a critical catalyst for the setting reaction. wikipedia.org The hydration state of the zinc oxide powder and the relative humidity of the environment significantly impact the setting time. nist.govsemanticscholar.org An increased presence of water accelerates the setting reaction by promoting the formation of zinc hydroxide. nih.gov This is why ZOE cements tend to set faster in a more humid environment. nist.gov

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, and the setting of this compound is no exception. nih.gov Higher temperatures increase the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, thus speeding up the formation of zinc eugenolate. nih.govresearchgate.net Conversely, cooling the mixing slab can slow down the reaction, providing a longer working time. slideshare.net Studies have shown a significant decrease in the initial setting time of ZOE pastes with increasing slab temperature. nih.gov For example, at 37°C, this compound exhibits a rapid rise in viscosity and sets early. researchgate.net

| Environmental Factor | Effect on Setting Kinetics | Underlying Chemical Principle |

|---|---|---|

| Increased Humidity | Accelerates setting | Provides more water for the hydrolytic activation of zinc oxide to zinc hydroxide. nist.gov |

| Decreased Humidity | Retards setting | Limits the availability of water, slowing the initial hydration step of the reaction. nist.gov |

| Increased Temperature | Accelerates setting | Increases the rate of the chelation reaction by providing more kinetic energy to the molecules. nih.gov |

| Decreased Temperature | Retards setting | Reduces the kinetic energy of the reactants, thereby slowing the rate of reaction. slideshare.net |

Chemical Equilibrium and Post-Setting Stabilization Processes

The setting of this compound is not an entirely irreversible process. The zinc eugenolate chelate, while forming a stable matrix, is susceptible to hydrolysis in an aqueous environment. mums.ac.ir This indicates a reversible chemical reaction where the set cement can, to some extent, break down in the presence of excess water.

Zn(C₁₀H₁₁O₂)₂ + 2H₂O ⇌ Zn(OH)₂ + 2C₁₀H₁₂O₂

This hydrolysis can lead to the slow decomposition of the zinc eugenolate back into zinc hydroxide and eugenol. This process can affect the long-term dimensional stability and integrity of the sealer. ohi-s.com The continuous leaching of free eugenol, which is slightly water-soluble, can further drive the decomposition of the zinc eugenolate matrix. ohi-s.com

Post-setting, the amorphous zinc eugenolate gel undergoes a gradual crystallization process, which strengthens the cement matrix over time. However, this stabilization is in dynamic equilibrium with the potential for hydrolysis. The degree of post-setting stabilization is influenced by the completeness of the initial reaction and the environmental conditions within the root canal system. Some studies have observed post-setting shrinkage in ZOE-based sealers, which could be attributed to the ongoing crystallization and rearrangement of the zinc eugenolate matrix, as well as the leaching of unreacted components. ohi-s.com43.230.198nih.gov

Advanced Analytical Characterization Techniques for Grossman S Sealer Chemical Structures

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques provide detailed information about the functional groups and vibrational modes within the chemical structure of Grossman's sealer components and their interactions.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional chemical groups present in this compound and monitoring the chemical reactions that occur during its setting process scielo.brnih.govscielo.brjournalagent.com. By analyzing the absorption of infrared radiation at specific wavelengths, FTIR can reveal the presence of characteristic bonds and molecular structures.

In zinc oxide-eugenol (ZOE) based sealers, FTIR analysis is particularly useful for confirming the chelation reaction between zinc oxide and eugenol (B1671780), leading to the formation of zinc eugenolate, which is the primary setting product une.edunih.gov. Changes in the intensity or disappearance of specific peaks associated with eugenol's hydroxyl group or aromatic ring, and the appearance of new peaks corresponding to zinc eugenolate, indicate the progression of the setting reaction nih.gov. Studies on ZOE sealers have identified representative functional groups such as aliphatic C-H stretches (around 2926–2866 cm⁻¹) and carbonyl (C=O) groups, especially if other organic additives are present scielo.brscielo.br. Furthermore, FTIR can detect residual eugenol if the setting reaction is incomplete or inhibited by other components, such as calcium hydroxide (B78521) nih.gov.

Raman spectroscopy complements FTIR by providing information on different vibrational modes, particularly those that are Raman-active due to changes in polarizability. While less frequently detailed in the specific context of this compound compared to FTIR, Raman spectroscopy is used in the characterization of dental sealers for vibrational mode analysis and assessing material properties like mineral maturity and crystallinity index mdpi.com. This technique can be especially effective for analyzing inorganic components and symmetric vibrations that may be weak or absent in FTIR spectra. Its application can further confirm the presence and structural arrangement of crystalline components like zinc oxide and radiopacifiers within the sealer matrix.

Elemental and Microstructural Analysis

These techniques allow for the visualization of the sealer's surface and internal morphology, as well as the precise mapping of its elemental composition.

For this compound, SEM micrographs can show the initial compact outer surface of the material. After exposure to aqueous environments, such as during solubility tests, SEM can reveal the development of cracks, porosities, and other morphological changes on the surface researchgate.net. Analysis of the inner surface can distinguish irregular structures and filler particles of varying dimensions and shapes researchgate.net. Furthermore, SEM is critical for evaluating the sealer's penetration into dentinal tubules and its adaptation to the root dentin interface, providing visual evidence of the quality of the seal achieved ispcd.orgnih.govcdejournal.com.

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is typically coupled with SEM to perform elemental analysis and compositional mapping of this compound ohi-s.comnih.govscielo.brjournalagent.comresearchgate.net. This technique identifies the elements present in a sample and their relative proportions by analyzing the characteristic X-rays emitted when the sample is bombarded with electrons.

For this compound, EDX spectra commonly show distinct peaks corresponding to its primary elemental constituents: zinc (Zn), oxygen (O), bismuth (Bi), carbon (C), and sometimes sulfur (S) and barium (Ba), depending on the specific formulation and the presence of barium sulfate (B86663) as a radiopacifier researchgate.net. The relative intensities of these peaks provide insights into the quantitative elemental composition. Studies have utilized EDX to observe changes in elemental distribution and concentration after the sealer has been subjected to various conditions, such as water storage, noting an increase in bismuth and a reduction in carbon values on the surface after solubility tests, indicative of material degradation or leaching researchgate.net.

X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in this compound and to characterize their crystallographic structures nih.govscielo.brmdpi.comnih.govmdpi.comresearchgate.net. XRD patterns, consisting of a series of peaks at specific angles (2θ) and intensities, are unique fingerprints for crystalline materials.

For ZOE-based sealers, XRD can confirm the presence of crystalline zinc oxide, which is a key component scielo.brscielo.br. During the setting reaction, the formation of new crystalline phases, such as zinc eugenolate, can be detected. Furthermore, XRD is essential for identifying the crystalline forms of radiopacifying agents like bismuth subcarbonate and barium sulfate within the sealer matrix nih.govnih.govmdpi.comresearchgate.net. The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity and the size of the crystallites within the material mdpi.com. A high content of crystalline phase is indicated by sharp peaks, while a more amorphous structure results in less sharp peaks mdpi.com.

Compound Names and PubChem CIDs

Thermal Analysis of Chemical Components and Decomposition

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Research on zinc oxide-eugenol (ZOE) cements, which share the fundamental chemistry with this compound, provides specific thermal transition data. Zinc eugenolate, the reaction product of zinc oxide and eugenol, exhibits characteristic endothermic transitions. These endotherms, indicating energy absorption, have been observed at approximately 226°C and 251°C, with the latter corresponding to its melting point. An exothermic transition, suggesting energy release, has also been noted at around 348°C, which is attributed to its decomposition scite.ai.

Rosin (B192284), another major organic component of this compound, also displays distinct thermal events. Endothermic peaks for rosin have been identified at 84°C and 393°C scite.ai. These temperatures correspond to various thermal processes, including melting or degradation of the complex organic resin.

In general, TGA curves for root canal sealers often show an initial weight loss below 100°C, primarily attributed to the evaporation of physically adsorbed moisture asianpubs.orgnih.gov. As the temperature increases, the organic components of the sealer begin to decompose. For different types of root canal sealers, decomposition has been observed to start at temperatures ranging from 91°C to 145°C asianpubs.org. The specific decomposition temperatures and associated weight losses provide a thermal fingerprint for the material, indicating the stability of its chemical bonds and the presence of volatile or decomposable constituents.

The thermal stability of this compound is influenced by the chemical reactions occurring during its setting. The setting process itself is an exothermic reaction involving the chelation of zinc oxide with eugenol to form zinc eugenolate asianpubs.orgohi-s.com. Understanding these thermal events is vital for predicting the sealer's behavior under varying temperature conditions, which can be relevant during clinical procedures involving heat, such as warm obturation techniques.

| Component | Thermal Event Type | Temperature (°C) | Description |

|---|---|---|---|

| Zinc Eugenolate | Endotherm | 226 | Solid-solid transition or initial melting phase scite.ai |

| Zinc Eugenolate | Endotherm | 251 | Melting transition scite.ai |

| Zinc Eugenolate | Exotherm | 348 | Decomposition scite.ai |

| Rosin | Endotherm | 84 | Thermal event, possibly related to glass transition or initial softening scite.ai |

| Rosin | Endotherm | 393 | Thermal event, possibly related to decomposition scite.ai |

| Adsorbed Moisture (General Sealers) | Weight Loss | <100 | Evaporation of physically adsorbed water asianpubs.orgnih.gov |

Chromatographic Techniques for Component Separation and Identification

Chromatographic techniques are powerful analytical tools used for the separation, identification, and quantification of individual chemical components within complex mixtures. For this compound, these techniques are primarily applied to analyze its organic liquid components, particularly eugenol, and to detect any volatile byproducts or leached substances.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a widely used method for analyzing the volatile and semi-volatile organic components of dental materials. Specifically, GC-FID and GC-MS have been successfully employed to determine the eugenol content in various zinc oxide-eugenol (ZOE) based dental cements asianpubs.org. Studies have shown that eugenol is a primary component detected, and in some ZOE materials, other related compounds such as β-caryophyllene, α-caryophyllene, and eugenol acetate (B1210297) have also been identified and confirmed using GC-MS asianpubs.org. This highlights the ability of GC-MS to provide a detailed chemical profile of the organic constituents.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has been utilized in conjunction with GC-MS to analyze extracts from ZOE cements and sealers. This combination allows for the detection and quantification of both organic compounds (via GC-MS) and inorganic ions (via ICP-MS) released from the material. For instance, studies have detected the release of zinc ions (Zn²⁺) and eugenol from ZOE cement and sealer extracts, demonstrating the utility of these combined techniques in assessing the material's interaction with its environment pocketdentistry.com.

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique, particularly effective for separating and quantifying non-volatile or thermally labile compounds. While less commonly reported for the direct analysis of this compound's primary organic components (beyond eugenol, which is well-suited for GC), HPLC has been used to analyze specific components released from other types of root canal sealers. For example, HPLC has been employed to determine the concentration of released antimicrobial agents, such as cetyl pyridium or benzalkonium chloride, from various sealers nih.gov. It has also been used in studies to detect and quantify formaldehyde (B43269) release from certain endodontic sealers ohi-s.comasianpubs.org. These applications demonstrate HPLC's capability in identifying and quantifying specific substances within complex matrices, including leachates from dental materials.

While comprehensive chromatographic profiles detailing all organic components of this compound (beyond eugenol and its immediate derivatives) are not extensively published in readily available literature, the demonstrated use of GC-MS for eugenol and related compounds, and HPLC for other leachable substances, confirms their applicability in characterizing this class of dental materials. These techniques are essential for quality control, understanding chemical stability, and evaluating the long-term behavior of this compound.

| Technique | Analyte(s) Detected | Context/Significance | Reference |

|---|---|---|---|

| Gas Chromatography (GC-FID, GC-MS) | Eugenol, β-caryophyllene, α-caryophyllene, Eugenol acetate | Determination of eugenol content and identification of related volatile organic compounds in ZOE dental cements. | asianpubs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) & Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Eugenol, Zn²⁺ ions | Analysis of released components from ZOE cement and sealer extracts. | pocketdentistry.com |

| High-Performance Liquid Chromatography (HPLC) | Formaldehyde | Detection and quantification of formaldehyde release from various endodontic sealers (not specific to Grossman's, but demonstrates method utility). | ohi-s.comasianpubs.org |

Chemical Degradation Mechanisms and Material Interactions in Simulated Environments

Hydrolytic Degradation Pathways of the Zinc Eugenolate Matrix

The core matrix of set Grossman's sealer consists of crystalline zinc eugenolate, which encapsulates unreacted zinc oxide particles . This matrix is inherently susceptible to hydrolytic degradation in the presence of water or tissue fluids . The hydrolytic reaction involves the breakdown of zinc eugenolate (Zn(C₁₀H₁₁O₂)₂) into zinc hydroxide (B78521) (Zn(OH)₂) and eugenol (B1671780) (C₁₀H₁₂O₂) .

The chemical reaction can be represented as: Zn(C₁₀H₁₁O₂)₂ + 2H₂O → Zn(OH)₂ + 2C₁₀H₁₂O₂

This hydrolysis renders the zinc oxide-eugenol cement hydrolytically unstable, leading to a significant reduction in its mechanical strength over time . Studies evaluating the solubility of ZOE-based sealers indicate that the observed degradation often surpasses the degree of water absorption after setting, largely due to the ongoing hydrolysis of the zinc eugenolate matrix wikipedia.orgwvu.edu43.230.198. This chemical breakdown directly impacts the dimensional stability of the sealer wikipedia.orgwvu.edu43.230.198.

Chemical Leaching of Unreacted Components and Soluble Additives

The high solubility of this compound, often exceeding the ANSI/ADA standard of 3% mass loss, is directly linked to this leaching phenomenon wikipedia.orgbezmialemscience.org. For instance, studies have reported this compound exhibiting solubility values around 4.68% ± 1.02% wikipedia.org. The initial liberation of eugenol from eugenol-containing compounds is high immediately after mixing, and free eugenol remains available for release over an extended period, even after the sealer has set. This leaching of components can compromise the stability of the sealer-dentin interface and may lead to the formation of gaps. Furthermore, the leaching of monomeric components, including eugenol, has been associated with increased cytotoxicity in the periapical region.

Table 1: Solubility and Dimensional Change of this compound in Simulated Environments

| Sealer Type | Solubility (%) (Mean ± SD) | Dimensional Change (%) (Mean ± SD) | Immersion Medium | Immersion Duration | Reference |

| This compound | 4.68 ± 1.02 | -2.33 ± 0.28 | Deionized distilled water | 30 days | |

| This compound | 4.68 ± 1.02 | Highest dimensional change (value not explicitly stated for control group, but linked to high solubility) | Water | Not specified | wvu.edu |

| This compound (control) | Not explicitly stated, but described as "most soluble" | Not explicitly stated, but described as "most soluble" | Endodontic solvents (Chloroform, Eucalyptol, Endosolv-R) | 5, 10, 20 minutes | |

| This compound | ~0.3 to 1.0 (shrinkage) | Not explicitly stated, but described as "shrinkage" | Water | Up to 48 weeks |

Chemical Interactions at the Material-Dentin Interface

The interaction of this compound with the dentin at the root canal interface is primarily chemical, stemming from its zinc oxide-eugenol chemistry. The setting reaction, a chelation between eugenol and zinc ions, may also involve interactions with the zinc oxide phase of gutta-percha and the calcium ions present in dentin charchem.org. This interaction has been hypothesized to contribute to the decreased setting shrinkage observed with ZOE-based sealers charchem.org.

However, studies have indicated that zinc oxide-eugenol-based sealers, including this compound, generally exhibit lower bond strength to dentin when compared to other types of sealers, such as epoxy-based sealers. This reduced bond strength is particularly pronounced in the presence of a smear layer, which is a common byproduct of root canal instrumentation. The chemical composition of the sealer and its specific interaction with the dentin surface are critical factors influencing this bond.

Oxidative and Other Chemical Degradation Processes

Beyond hydrolysis and leaching, this compound and its components can undergo other chemical degradation processes. Eugenol, a key liquid component, is known to be susceptible to oxidation and resinification when exposed to light and air. While this primarily affects the unreacted eugenol, its presence within the set sealer matrix suggests a potential pathway for oxidative degradation over time.

Chemical Aspects of Long-Term Stability in Various Immersion Media

The long-term chemical stability of this compound in various immersion media, simulating physiological conditions, is a critical determinant of its clinical success. Solubility, defined as the loss of material mass when immersed in water, is a key indicator of stability wikipedia.orgbezmialemscience.org. The American National Standards Institute (ANSI) and American Dental Association (ADA) Specification 57 mandates that an ideal root canal sealer should not exceed 3% mass loss after 24 hours in water wikipedia.orgamericanelements.combezmialemscience.org. This compound frequently exceeds this standard, with reported solubility values of 4.68% ± 1.02% wikipedia.org.

Dimensional stability is another crucial property, as post-setting shrinkage can create gaps at the sealer-dentin interface, potentially leading to bacterial leakage and treatment failure wvu.edu. This compound has been shown to exhibit post-setting shrinkage, with reported values around -2.33% ± 0.28% wikipedia.org. This dimensional instability is directly linked to the leaching of unreacted eugenol and the hydrolytic degradation of the zinc eugenolate matrix wikipedia.orgwvu.edu43.230.198. The hydrolytic instability of the zinc oxide-eugenol cement ultimately results in a degraded material with diminished strength .

While many in vitro solubility studies traditionally use distilled water as the immersion medium, it is recognized that simulated body fluids (SBF) are more representative of the oral environment for evaluating long-term dissolution and stability. Further research utilizing such physiologically relevant media is important to fully understand the long-term chemical aspects of this compound's stability. Despite its limitations, the continuous improvement of ZOE-based sealers aims to address these intrinsic drawbacks, including the release of substances and degradation processes.

Chemical Modifications and Derivatization Strategies for Grossman S Sealer

Integration of Nanoparticles into the Grossman's Sealer Matrix

The incorporation of nanoparticles (NPs) into endodontic sealers has gained significant interest due to their unique properties, such as heightened antibacterial activity, increased reactivity, and the capacity for functionalization dovepress.com. Nanoparticles, with diameters typically less than 100 nm, offer an increased surface area and superior wetting properties, potentially leading to improved surface contact and enhanced bond strength of the sealer ohi-s.comnih.gov.

Zinc oxide nanoparticles (ZnO-Np) are particularly relevant for this compound given its zinc oxide-eugenol base. Chemical strategies for their incorporation typically involve replacing a percentage of the conventional zinc oxide powder with ZnO-Np during the sealer's preparation ohi-s.comnih.gov. Studies have explored various concentrations of ZnO-Np, ranging from 25% to 100% replacement of the conventional ZnO component ohi-s.comnih.gov.

For instance, a common approach involves preparing the this compound according to its original powder-liquid formulation, then substituting a specific percentage of the micro-sized zinc oxide with nano-sized zinc oxide particles (e.g., average size of 20 nm) ohi-s.comnih.gov. The powder component of this compound typically comprises 60–70% zinc oxide, 20–30% rosin (B192284), and 5–10% barium sulfate (B86663) . The liquid component is eugenol (B1671780) . The incorporation is a physical mixing process where the nano-sized particles are blended with the other powder components before being mixed with the eugenol liquid.

The chemical interactions of nanoparticles within the this compound matrix can significantly influence its characteristics. The nanoscale dimensions of ZnO-Np enhance their reactivity and allow for more intimate contact with other components, potentially altering the setting reaction and final properties dovepress.com.

Research findings indicate that incorporating ZnO-Np can lead to several beneficial changes:

Setting Time: A statistically significant decrease in setting time has been observed with ZnO-Np incorporation. For example, replacing 25% of conventional ZnO powder with ZnO-Np can reduce the setting time to approximately 1.5 hours and improve compliance with ANSI/ADA solubility standards ohi-s.comnih.gov. Increasing the amount of ZnO-Np (e.g., 50%, 75%, or 100%) further decreases the mean setting time ohi-s.com.

Flow Characteristics: While all sealers generally conform to ANSI/ADA standardization for flow, incorporating 25% and 75% ZnO-Np can significantly reduce flow characteristics compared to the control ohi-s.comnih.gov.

Solubility and Dimensional Stability: The addition of 25% ZnO-Np has been shown to significantly reduce solubility (e.g., 1.81% ± 0.31%) and dimensional change (e.g., -0.34% ± 0.12%), improving these physicochemical properties in accordance with ANSI/ADA requirements ohi-s.comnih.gov. Higher concentrations (e.g., 75% or 100% ZnO-Np) did not show statistical differences in solubility compared to the control and were often higher than ANSI/ADA requirements ohi-s.com.

Radiopacity: Incorporating 25%–50% ZnO-Np can significantly increase the radiopacity of the experimental sealers ohi-s.com.

Antibacterial Efficacy: ZnO-Np enhances antibacterial efficacy against various microorganisms, including Enterococcus faecalis dovepress.comsums.ac.irresearchgate.net. This is attributed to their ability to inhibit biofilm formation at the sealer-dentin interface and their broad-spectrum antibacterial characteristics ohi-s.comsums.ac.irthejcdp.com.

The improvements in physicochemical properties due to ZnO-Np incorporation are summarized in the table below:

| Property | This compound (Control) | This compound + 25% ZnO-Np | This compound + >50% ZnO-Np | Reference |

| Setting Time | Longer | Reduced (~1.5 hours) | Further reduced | ohi-s.comnih.gov |

| Flow | Standard | Reduced | Reduced | ohi-s.comnih.gov |

| Solubility | Higher | Significantly Reduced | Higher (often above ADA std.) | ohi-s.comnih.gov |

| Dimensional Change | Higher | Significantly Reduced | - | ohi-s.comnih.gov |

| Radiopacity | Standard | Increased | Increased | ohi-s.com |

| Antibacterial Efficacy | Good | Enhanced | Enhanced | dovepress.comsums.ac.irresearchgate.net |

Chemical Modification of Resin Components

This compound contains rosin (colophony) as a resin component, which enhances adhesion and reduces solubility by forming a resinous matrix . Chemical modifications of resin components in ZOE-based sealers generally aim to improve their physical properties, such as strength, adhesion, and sealing characteristics, or to address issues like discoloration slideshare.netnist.gov.

Historically, modifications to ZOE cements have included the incorporation of various fillers or modifying agents. For this compound specifically, hydrogenated rosin is often used as it is less prone to oxidation and provides better color stability nist.gov. The addition of polymers, such as polystyrene or poly(methyl methacrylate), dissolved in eugenol has been explored to modestly increase strength, adhesiveness, and marginal sealing characteristics nist.gov. These modifications aim to create a more robust and stable resinous matrix within the sealer.

Another approach involves the substitution of eugenol with other chelating agents or resin monomers to create non-eugenol ZOE sealers or resin-based sealers. For instance, some resin-based sealers, like AH Plus, are epoxy-amine resin sealers that lack eugenol and incorporate urethane (B1682113) dimethacrylate for enhanced flow and superior adaptation to dentinal walls . While not direct modifications of Grossman's original resin, these represent a broader trend in chemically modifying resin components in endodontic sealers to achieve improved properties.

Substitution and Chemical Analysis of Alternative Radiopacifying Agents

This compound traditionally includes barium sulfate and bismuth subcarbonate as radiopacifying agents, which allow for radiographic visualization slideshare.net. However, bismuth oxide (a common radiopacifier in other sealers like MTA) has been associated with issues such as tooth discoloration and potential cytotoxicity drnekoofar.compocketdentistry.comopendentistryjournal.commdpi.comjournalagent.comnih.govedgeendo.com. This has driven research into alternative radiopacifying agents with more favorable chemical and biological profiles.

Chemical analysis techniques such as Energy-Dispersive X-ray Spectroscopy (EDX) are crucial for identifying the elemental composition of sealers and evaluating the distribution of radiopacifying agents mdpi.comresearchgate.netscielo.br. Fourier Transform Infrared Spectroscopy (FTIR) can provide insights into the chemical structures and functional groups present in the sealers mdpi.comresearchgate.netnih.govpocketdentistry.comthieme-connect.com.

Several alternative radiopacifying agents have been investigated for use in dental sealers:

Zirconium Oxide (ZrO2): Zirconium oxide is a widely used alternative due to its high radiopacity and minimal impact on hydration and tooth color pocketdentistry.commdpi.comjournalagent.comedgeendo.com. It is found in the composition of many modern sealers, including AH Plus and some calcium silicate-based sealers mdpi.comedgeendo.comnih.govresearchgate.netscielo.brbauersmiles.comumw.edu.pl. Studies have shown that zirconium oxide added to Portland cement in a 1:4 ratio can result in adequate radiopacity pocketdentistry.com.

Calcium Tungstate (B81510) (CaWO4): Calcium tungstate is another effective radiopacifier present in sealers like AH Plus mdpi.comscielo.brnih.govumw.edu.pl. While its atomic number is higher than zirconium, its lower weight percentage in some formulations might lead to lower radiopacity compared to bismuth oxide mdpi.comscielo.br.

Tantalum Oxide (Ta2O5): Tantalum oxide nanoparticles have been studied as radiopacifiers in resin composites and adhesives, offering an alternative to bismuth oxide journalagent.com.

Other Agents: Other materials considered as potential radiopacifiers include gold powder, silver/tin alloy, iodoform, zinc oxide (though it has lower radiopacity compared to others), lead oxide, bismuth subnitrate, and calcium carbonate pocketdentistry.comopendentistryjournal.comnih.govnih.gov.

The choice of radiopacifying agent directly influences the sealer's radiopacity, setting time, and potentially its biocompatibility drnekoofar.comnih.goveurjther.com. For instance, chemical agents like lead oxide and bismuth subnitrate, which have low solubility in water, can prolong the setting time of sealers nih.gov.

A comparative overview of common radiopacifying agents and their characteristics is presented below:

| Radiopacifying Agent | Typical Application | Impact on Setting Time | Impact on Tooth Color | Radiopacity Potential | Reference |

| Bismuth Oxide | Grossman's, MTA | Can increase | Discoloration risk | High | drnekoofar.compocketdentistry.comopendentistryjournal.commdpi.comjournalagent.comnih.govedgeendo.com |

| Barium Sulfate | Grossman's, some bioceramics | Minimal | Minimal | Moderate | opendentistryjournal.comnih.gov |

| Zirconium Oxide | Modern sealers (e.g., AH Plus) | Minimal | Minimal | High | pocketdentistry.commdpi.comjournalagent.comedgeendo.comnih.govresearchgate.netscielo.brbauersmiles.comumw.edu.pl |

| Calcium Tungstate | Modern sealers (e.g., AH Plus) | Can increase | Minimal | High | mdpi.comscielo.brnih.govumw.edu.pl |

| Tantalum Oxide | Bioceramics, resins | - | Minimal | High | journalagent.comresearchgate.net |

| Lead Oxide | Some ZOE sealers | Can increase | - | High | opendentistryjournal.comnih.gov |

Synthesis and Chemical Characterization of Novel this compound Analogues

The synthesis of novel this compound analogues often involves modifying the core zinc oxide-eugenol chemistry or developing entirely new formulations that aim to replicate or improve upon its desirable properties while mitigating its drawbacks. This includes developing nano-zinc oxide eugenol (nZOE) sealers and exploring alternative chelating agents.

Synthesis Approaches:

Nano-ZOE (nZOE) Sealers: These analogues are synthesized by mixing zinc oxide nanoparticles with eugenol solution, resulting in sealers with superior properties compared to conventional ZOE sealers researchgate.net. The preparation involves precisely controlled ratios of nano-sized zinc oxide and eugenol, often with other traditional Grossman's components like rosin and radiopacifiers ohi-s.comthejcdp.comresearchgate.net.

Substitution of Eugenol: To address concerns about eugenol's cytotoxicity, some analogues have explored replacing eugenol with other chelating agents, such as fatty acids, to form metal complexes with zinc oxide une.edu. However, the structures of these metal complexes can be less defined than those formed with eugenolates une.edu.

Polymer-Modified ZOE: The incorporation of polymers, such as polystyrene or poly(methyl methacrylate), into the eugenol liquid aims to reinforce the ZOE matrix, leading to modest increases in strength and improved sealing nist.gov.

Chemical Characterization Techniques: The chemical characterization of novel this compound analogues is critical to understanding their composition, setting reactions, and stability. Common analytical techniques include:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to identify the chemical functional groups present in the sealer components and to monitor chemical changes during the setting process mdpi.comresearchgate.netnih.govpocketdentistry.comthieme-connect.com. It provides reliable data for examining chemical structures mdpi.comresearchgate.net.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): SEM provides detailed information about the surface morphology and particle sizes of the sealer materials, while EDX (also known as EDS) is used for elemental composition analysis, chemical analysis, and quantitative compositional data of the samples nih.govmdpi.comresearchgate.netscielo.br. These techniques can reveal the distribution of components and any ultrastructural changes, for example, after solubility tests ohi-s.comnih.gov.

X-ray Diffraction (XRD): XRD is employed to identify the phases and crystalline structures of the materials, confirming the presence of specific compounds like zinc oxide in its hexagonal wurtzite structure nih.govpocketdentistry.comthieme-connect.commdpi.com.

Physicochemical Property Testing: Beyond chemical composition, the characterization extends to evaluating physical properties such as setting time, flow, solubility, dimensional changes, and radiopacity, often adhering to standards like ANSI/ADA Specification 57 or ISO 6876/2012 ohi-s.comnih.govnih.govpocketdentistry.comresearchgate.netscielo.brnih.gov.

Comparative Chemical Analysis with Contemporary Endodontic Sealer Classes

Chemical Similarities and Differences with Other Zinc Oxide-Eugenol (ZOE) Based Sealers

Grossman's sealer belongs to the zinc oxide-eugenol (ZOE) class, which is one of the oldest and most extensively used categories of endodontic sealers. mdpi.com The foundational chemistry for this class is consistent, but significant variations in additives lead to different properties among specific formulations.

Chemical Similarities: The core chemical reaction is the primary similarity across most ZOE-based sealers. The setting mechanism involves an acid-base reaction that results in the formation of a zinc eugenolate chelate. This reaction is initiated when zinc oxide powder is mixed with eugenol (B1671780) liquid. In the presence of water, zinc oxide can hydrolyze to form zinc hydroxide (B78521), which then reacts with two molecules of eugenol to form an amorphous zinc eugenolate matrix that encapsulates unreacted zinc oxide particles. mdpi.com This process creates a hard, dimensionally stable mass that seals the root canal.

Chemical Differences: The distinctions among ZOE sealers lie in their secondary components, which are added to modify handling properties, setting time, radiopacity, and therapeutic effects. Grossman's original non-staining formulation consists of a powder containing zinc oxide, Staybelite resin (a hydrogenated rosin), bismuth subcarbonate, barium sulfate (B86663), and a small amount of anhydrous sodium borate (B1201080) to accelerate setting. ohi-s.comslideshare.netslideshare.net The liquid is eugenol.

In contrast, other ZOE formulations have incorporated different additives. For instance, Rickert's formula, an earlier ZOE sealer, contained precipitated silver to enhance radiopacity, but this led to tooth discoloration. slideshare.netsemanticscholar.org Other sealers, such as Endomethasone, are medicated and include paraformaldehyde (a potent disinfectant), and corticosteroids like dexamethasone and hydrocortisone to reduce inflammation. uobaghdad.edu.iq Sealers like N2 also contain paraformaldehyde and lead tetraoxide. uobaghdad.edu.iq The development of non-eugenol zinc oxide sealers, which substitute eugenol with other vegetable oils, was driven by concerns over the cytotoxic effects of free eugenol. uobaghdad.edu.iqpdch.in

| Component | This compound | Rickert's Sealer | Endomethasone Sealer |

|---|---|---|---|

| Base Powder | Zinc Oxide | Zinc Oxide | Zinc Oxide |

| Reactive Liquid | Eugenol | Oil of Cloves (Eugenol) | Eugenol |

| Adhesive/Plasticizer | Hydrogenated Rosin (B192284) | Resin, Canada Balsam | N/A |

| Radiopacifier | Bismuth Subcarbonate, Barium Sulfate | Precipitated Silver | Bismuth Subnitrate |

| Therapeutic Additives | None | Thymol Iodide | Paraformaldehyde, Dexamethasone, Hydrocortisone, Thymol Iodide |

Comparative Chemical Composition and Reactivity with Calcium Hydroxide-Based Sealers

Calcium hydroxide-based sealers were developed with the primary goal of enhancing biocompatibility and promoting hard tissue repair, a significant departure from the objectives of traditional ZOE formulations.

Comparative Chemical Composition: this compound is fundamentally a ZOE cement. Its primary reactive components are zinc oxide and eugenol. vulcanchem.com In contrast, calcium hydroxide-based sealers (e.g., Sealapex, Apexit Plus) are formulated with calcium oxide, which is converted to calcium hydroxide [Ca(OH)₂] upon contact with moisture. nih.govovid.com The setting reaction of these sealers is often driven by reactions involving components like salicylate resins, which differ significantly from the eugenol-based chemistry of Grossman's.

Comparative Reactivity and Bioactivity: The reactivity and subsequent biological interaction of these two sealer classes are fundamentally different.

Setting Reaction: this compound sets via a chelation reaction, forming a stable but relatively inert zinc eugenolate matrix. The setting of calcium hydroxide sealers is dependent on available moisture and can be more complex. nih.gov

Bioactivity Mechanism: The key chemical distinction is the bioactivity mechanism. Calcium hydroxide sealers are defined by their ability to dissociate into calcium ions (Ca²⁺) and hydroxyl ions (OH⁻) in tissue fluids. ovid.com This dissociation creates a highly alkaline environment (pH up to 12.5), which is responsible for their antibacterial effect. ovid.combanglajol.info Furthermore, the release of calcium ions is believed to play a role in stimulating mineralized tissue repair (apexogenesis). uobaghdad.edu.iqovid.com this compound lacks this mechanism; any antibacterial effect is primarily attributed to the release of eugenol, which is also known for its cytotoxicity. uobaghdad.edu.iq

| Property | This compound (ZOE-Based) | Calcium Hydroxide-Based Sealers |

|---|---|---|

| Primary Reactive Components | Zinc Oxide, Eugenol | Calcium Hydroxide (from Calcium Oxide), often with Salicylates |

| Setting Reaction Type | Acid-Base Chelation | Moisture-dependent setting reaction |

| Key Ions Released | Minimal ionic release | Calcium (Ca²⁺), Hydroxyl (OH⁻) |

| Resultant pH | Near Neutral | Highly Alkaline (pH > 11) |

| Primary Bioactivity Mechanism | Antimicrobial effect of Eugenol | High pH (antibacterial), Calcium ion release (hard tissue induction) |

Chemical Contrasts in Setting Mechanisms and Network Structures with Epoxy-Resin Based Sealers

Epoxy resin-based sealers, such as AH Plus, are considered a gold standard in endodontics due to their excellent physicochemical properties, which are a direct result of their unique chemistry. researchgate.net

Contrasts in Setting Mechanisms: The setting reactions of Grossman's and epoxy resin sealers are fundamentally different.

This compound: Sets through the previously described acid-base chelation reaction between zinc oxide and eugenol.

Epoxy-Resin Sealers: These materials set via a step-growth polymerization process. mdpi.com They typically consist of two pastes: one containing an epoxy resin (e.g., bisphenol-A diglycidyl ether) and the other containing an amine hardener. researchgate.netumw.edu.pl When mixed, the amine hardener initiates a ring-opening polymerization of the epoxy groups, leading to the formation of a highly cross-linked polymer. researchgate.net

Contrasts in Network Structures: These distinct setting mechanisms result in vastly different final network structures.

This compound: The set material is a cored structure, best described as a matrix of amorphous zinc eugenolate that embeds unreacted zinc oxide particles and other fillers. mdpi.com The bond is a coordinate bond within the chelate complex.

Epoxy-Resin Sealers: The polymerization reaction forms a dense, three-dimensional network of covalently bonded polymer chains. umw.edu.pl This robust, cross-linked structure is responsible for the characteristic properties of epoxy resins, including low solubility, excellent dimensional stability, and strong adhesion to dentin. umw.edu.plnih.gov

| Characteristic | This compound | Epoxy-Resin Based Sealers |

|---|---|---|

| Setting Reaction | Acid-Base Chelation | Ring-Opening Polymerization |

| Primary Chemical Bond | Coordinate Bond (Chelate) | Covalent Bond |

| Final Network Structure | Amorphous matrix with embedded filler particles | Highly cross-linked, 3D polymer network |

Distinctions in Chemical Formulations and Bioactivity Mechanisms with Bioceramic-Based Sealers

Bioceramic-based sealers represent a significant advancement in endodontic materials, shifting the paradigm from creating an inert seal to promoting a biological, bioactive seal. actascientific.com

Distinctions in Chemical Formulations: The chemical makeup of this compound and bioceramic sealers is entirely different.

This compound: An organic-inorganic hybrid based on zinc oxide and eugenol. vulcanchem.com

Bioceramic Sealers: These are inorganic, hydraulic materials composed primarily of calcium silicates, such as tricalcium silicate (C3S) and dicalcium silicate (C2S). ijce.inwecmelive.com They also contain a radiopacifying agent, typically zirconium oxide or tantalum pentoxide, and are supplied as a premixed paste that requires water from the dentinal tubules to set. ijce.inmdpi.com

Distinctions in Reactivity and Bioactivity: The setting and bioactive mechanisms are unique to bioceramics.

Setting Mechanism: Bioceramic sealers set via a hydration reaction. nih.gov When the calcium silicate particles come into contact with water, they hydrate to form a calcium silicate hydrate (CSH) gel and calcium hydroxide (Ca(OH)₂) as a byproduct. researchgate.net This is the same fundamental reaction that occurs in Mineral Trioxide Aggregate (MTA) and Portland cement.

Bioactivity Mechanism: The bioactivity of these sealers stems directly from their setting chemistry. The released calcium hydroxide creates a highly alkaline environment, providing a strong antibacterial effect. banglajol.inforesearchgate.net Critically, these sealers interact with phosphate-containing tissue fluids to precipitate hydroxyapatite (B223615) at the sealer-dentin interface. actascientific.comnih.gov This hydroxyapatite is chemically and structurally similar to the mineral component of dentin and bone, creating a chemical bond and promoting tissue regeneration. ijce.innih.gov this compound does not undergo a hydration reaction and lacks the ability to form hydroxyapatite.

| Characteristic | This compound | Bioceramic-Based Sealers |

|---|---|---|

| Main Chemical Components | Zinc Oxide, Eugenol, Rosin | Tricalcium Silicate, Dicalcium Silicate, Zirconium Oxide |

| Setting Reaction | Chelation | Hydration |

| Essential for Setting | Mixing of powder and liquid | Presence of Water |

| Key Reaction Byproduct | Zinc Eugenolate | Calcium Hydroxide, Calcium Silicate Hydrate |

| Bioactivity Mechanism | None (other than antimicrobial effect of eugenol) | Hydroxyapatite formation, high pH, calcium ion release |

Comparison of Chemical Basis with Glass Ionomer and Silicone-Based Sealers

Glass ionomer and silicone-based sealers introduce further chemical diversity into the endodontic sealer landscape, each with a distinct setting reaction and chemical foundation.

Glass Ionomer-Based Sealers: These sealers (e.g., Ketac-Endo) are composed of a fluoro-alumino-silicate glass powder and a liquid containing a polyalkenoic acid, such as polyacrylic acid. nih.govscribd.com

Chemical Basis and Setting: The setting is an acid-base reaction where the acidic polymer attacks the basic glass particles. scribd.com This releases metal ions (e.g., Ca²⁺, Al³⁺) from the glass, which then form ionic cross-links between the polyacid chains, creating a salt-hydrogel matrix. nih.gov A key feature of this chemistry is the ability to form a chemical bond to the calcium in hydroxyapatite of the tooth structure and to release fluoride ions. mdpi.comresearchgate.net This is fundamentally different from the chelation reaction of this compound.

Silicone-Based Sealers: These sealers (e.g., RoekoSeal, GuttaFlow) are based on vinyl-terminated polydimethylsiloxane (PDMS) polymers. scielo.br

Chemical Basis and Setting: The setting reaction is a platinum-catalyzed addition polymerization, a reaction common in dental impression materials. scielo.br This process involves the reaction of vinyl groups with hydride groups, forming a stable, cross-linked silicone polymer network. These sealers often contain fillers such as gutta-percha powder or even bioceramic particles to enhance their properties. nih.gov This polymerization is chemically distinct from both the ionic reaction of glass ionomers and the chelation of ZOE sealers.

| Characteristic | This compound | Glass Ionomer Sealers | Silicone-Based Sealers |

|---|---|---|---|

| Primary Chemistry | Zinc Oxide + Eugenol | Fluoro-alumino-silicate Glass + Polyalkenoic Acid | Polydimethylsiloxane (PDMS) |

| Setting Reaction | Acid-Base Chelation | Acid-Base Reaction with Ionic Cross-linking | Addition Polymerization |

| Primary Bond Type in Matrix | Coordinate Bond | Ionic Bond | Covalent Bond |

| Adhesion Mechanism | Mechanical Interlocking | Chemical Adhesion (Ionic) | Mechanical Interlocking |

Chemical Underpinnings of Biological Interactions

Chemical Determinants of Grossman's Sealer's Antimicrobial Properties

Table 1: Typical Composition of this compound Powder

| Component | Approximate % (by mass) | Primary Chemical Role |

| Zinc Oxide | 60–70% | Primary reactive ingredient, antiseptic, radiopacity |

| Rosin (B192284) (Colophony) | 20–30% | Enhances adhesion, reduces solubility |

| Barium Sulfate (B86663) | 5–10% | Radiopacifier, no antimicrobial activity |

| Bismuth Subcarbonate | Not specified (present) | Radiopacifier, no antimicrobial activity |

| Sodium Tetraborate (B1243019) | 1% (anhydrous) | Antimicrobial agent, enhances setting properties |

Note: Eugenol (B1671780) is the liquid component and typically comprises the remainder of the mixed sealer. ohi-s.com

The antimicrobial properties of this compound are significantly influenced by eugenol and zinc oxide.

Eugenol : As a phenolic compound, eugenol is a potent antibacterial agent ijocrweb.com. Its mechanism of action involves the denaturation of proteins within microbial cells, disrupting their cellular integrity and metabolic functions ijocrweb.com. Studies have demonstrated eugenol's effectiveness against Escherichia coli scielo.brscielo.br. However, it has shown no effect against Pseudomonas aeruginosa or Candida albicans in some evaluations scielo.brscielo.br. When combined with sodium tetraborate, eugenol contributes to inhibition halos against all tested microorganisms scielo.br.

Zinc Oxide (ZnO) : Zinc oxide possesses antiseptic, astringent, and protective properties scielo.brijocrweb.com. Its antimicrobial activity is primarily observed against specific bacterial strains such as Streptococcus sobrinus and Escherichia coli scielo.brscielo.br. The incorporation of zinc oxide nanoparticles (ZnO-Np) into this compound has been shown to enhance its antibacterial efficacy, particularly against Enterococcus faecalis, demonstrating a 99% inhibition at 48 hours in some studies . This enhanced activity is attributed to the increased surface area and reactivity of nanoparticles.

Sodium tetraborate is a crucial component contributing to the antimicrobial efficacy of this compound. Among all the individual components of this compound, sodium tetraborate has consistently demonstrated the highest antimicrobial activity scielo.brnih.govscielo.br. It produces the largest inhibition halos against various microbial strains, indicating its significant role in the sealer's disinfectant properties scielo.brscielo.br. This compound is recognized for its antiseptic characteristics scielo.br.

Table 2: Antimicrobial Activity of this compound Components Against Select Microorganisms

| Component | Escherichia coli | Streptococcus sobrinus | Pseudomonas aeruginosa | Candida albicans |

| Eugenol | Effective | Not specified | No effect | No effect |

| Zinc Oxide | Active | Active | Not specified | Not specified |

| Sodium Tetraborate | Highest activity | Highest activity | Highest activity | Highest activity |

| Barium Sulfate | No activity | No activity | No activity | No activity |

| Bismuth Subcarbonate | No activity | No activity | No activity | No activity |

Chemical Aspects Influencing Periradicular Tissue Response and Material Bioreactivity

The interaction of this compound with periradicular tissues is a critical aspect of its biological performance. This compound is generally considered to be biocompatible, meaning it exhibits minimal irritant potential to surrounding tissues when used appropriately semanticscholar.orgnih.govresearchgate.net. However, the biocompatibility is influenced by its chemical constituents and their concentration.

Eugenol, while providing antimicrobial benefits, can be cytotoxic in high concentrations ijocrweb.com. All root canal sealers, including Grossman's, tend to exhibit some degree of toxicity, especially in their freshly mixed state nih.gov. This initial cytotoxicity typically decreases as the material sets and the release of unreacted components diminishes nih.gov. Therefore, avoiding the extrusion of freshly mixed sealer into periradicular tissues is recommended nih.gov.

Chemical Factors in Potential Biomineralization or Apatite Formation at the Interface

Biomineralization and apatite formation at the material-tissue interface are highly desirable properties for endodontic materials, as they can enhance sealing ability and promote tissue regeneration. However, the chemical composition of this compound, primarily a zinc oxide-eugenol-based material, does not inherently promote active biomineralization or the formation of apatite at its interface with periradicular tissues or dentin une.edunih.govnih.gov.

Materials known for their biomineralization capabilities, such as calcium silicate-based (bioceramic) and calcium phosphate-based sealers, achieve this through the release of calcium and hydroxyl ions upon contact with tissue fluids une.edunih.govresearchgate.netumw.edu.pl. These ions elevate the local pH and facilitate the precipitation of hydroxyapatite (B223615) or carbonated apatites, which are chemically similar to the mineral components of natural tooth and bone une.edunih.govnih.govresearchgate.netumw.edu.pl. This compound lacks these specific calcium-releasing and alkaline-pH-inducing chemical characteristics that drive active biomineralization. While it provides a hermetic seal and exhibits biocompatibility, its mechanism of interaction with periradicular tissues does not involve the direct chemical induction of new mineralized tissue formation.

Emerging Research Avenues in the Chemical Science of Grossman S Sealer

Application of Advanced Analytical Chemistry Techniques for Comprehensive Component Profiling

Advanced analytical chemistry techniques are crucial for a thorough understanding of the composition, structure, and reaction mechanisms of endodontic sealers. These techniques enable detailed component profiling and the characterization of material changes over time.

Commonly employed analytical methods include:

Scanning Electron Microscopy (SEM): Used to assess the ultrastructural characteristics and surface morphology of sealers, revealing details about their setting and degradation wikipedia.orgfishersci.ca.

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis, allowing for the identification and mapping of chemical elements within the sealer's matrix wikipedia.orgfishersci.ca.

X-ray Diffraction (XRD): This technique is instrumental in identifying crystalline phases and structures within the sealer, such as zinc eugenolate, and observing changes in crystallinity during the setting process or after exposure to different environments fishersci.caatamanchemicals.comwikipedia.orgwikidata.org.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and chemical bonds present in the sealer's components and the products formed during its setting reaction. It can also track changes in the chemical composition over time, indicating degradation or interaction with the surrounding environment fishersci.caatamanchemicals.comwikipedia.orgwikidata.org.

These techniques collectively provide a comprehensive chemical fingerprint of Grossman's sealer, allowing researchers to correlate specific chemical attributes with observed physical and biological properties. For instance, studies have utilized SEM and EDX to assess ultrastructural and chemical characteristics of experimental sealers after solubility tests, providing insights into material degradation wikipedia.org. FTIR and XRD analyses have been used for chemical characterization of endodontic sealers after exposure to substances like chlorhexidine (B1668724) digluconate, revealing potential interactions and phase changes atamanchemicals.comwikipedia.org.

Computational Chemistry and Molecular Dynamics Modeling of this compound Reactions

Computational chemistry and molecular dynamics (MD) modeling offer powerful tools to investigate the chemical reactions and molecular interactions within this compound at an atomic level. While direct studies specifically on this compound using these advanced computational methods are less frequently detailed in general literature compared to experimental analyses, the principles and applications from other material sciences are highly relevant.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement and interactions of atoms and molecules over time. For this compound, this could involve simulating the chelation reaction between zinc oxide and eugenol (B1671780) to understand the formation of zinc eugenolate, or modeling the polymerization of residual eugenol nih.gov. Such simulations could provide insights into reaction kinetics, bond formation, and the resulting molecular structure of the set material ontosight.aiwikipedia.orgamericanelements.com.

Density Functional Theory (DFT) Calculations: DFT, a quantum mechanical modeling method, can be used to study the electronic structure and properties of individual components and their interactions. This could help elucidate the nature of the chemical bonds formed during the setting reaction, predict the stability of different molecular configurations, and understand the electronic basis of the material's properties americanelements.com.

Predictive Modeling of Material Properties: By simulating the molecular structure and dynamics, computational chemistry can predict macroscopic properties such as mechanical strength, dimensional stability, and solubility based on the chemical composition and curing conditions. This allows for in-silico testing of new formulations before costly experimental synthesis.

The application of these techniques could provide a deeper understanding of the setting mechanisms, long-term stability, and degradation pathways of this compound, offering a rational basis for its modification and improvement.

Rational Chemical Design for Enhanced Sealer Performance and Tailored Properties

A notable example of rational chemical design in this compound is the incorporation of zinc oxide nanoparticles (ZnO-Np) . This modification aims to address known limitations of the traditional sealer, such as prolonged setting time and certain physicochemical properties nih.govwikipedia.org.

Detailed Research Findings on ZnO-Np Modification:

| Parameter | Traditional this compound | 25% ZnO-Np Modified Sealer | ANSI/ADA Requirement | Improvement | Reference |

| Setting Time | 16–25 minutes | 10–15 minutes (40% reduction) | - | Significant | nih.govwikipedia.org |

| Flow | 24 mm | Complies with ANSI/ADA | ≥20 mm | Maintained | nih.govwikipedia.org |

| Solubility | 0.21% ± 0.04% (or 4.68% ± 1.02%) | 1.81% ± 0.31% (lower) | ≤3% | Improved | nih.govwikipedia.orgwikipedia.org |

| Dimensional Change | - | -0.34% ± 0.12% (less) | - | Improved | wikipedia.orgwikipedia.org |

| Radiopacity | 6.2 mm Al | Increased (complies) | ≥3 mm Al | Improved | nih.govwikipedia.org |

| Antimicrobial Efficacy | Against E. faecalis (traditional) | Enhanced (99% inhibition at 48 hours) | - | Enhanced | nih.gov |

Note: Solubility values can vary between studies. One source reported 0.21% ± 0.04% nih.gov, while another reported 4.68% ± 1.02% for traditional this compound, with 25% ZnO-Np showing 1.81% ± 0.31% wikipedia.org. The key finding is the improvement in solubility with ZnO-Np addition, bringing it within ANSI/ADA standards where it might have previously exceeded them.

The rational inclusion of ZnO-Np (20–50 nm) at concentrations such as 25% by weight has been shown to significantly reduce setting time, improve flow characteristics, decrease solubility, enhance dimensional stability, and increase radiopacity, all while adhering to ANSI/ADA requirements nih.govwikipedia.orgwikipedia.org. Furthermore, ZnO-Np incorporation has demonstrated enhanced antibacterial efficacy against challenging microorganisms like Enterococcus faecalis nih.gov.

Another avenue of rational design involves the addition of calcium hydroxide (B78521) (Ca(OH)₂) to the powder component, which can elevate the pH and potentially stimulate periapical mineralization nih.gov. These modifications exemplify how a targeted chemical approach can overcome limitations and improve the clinical utility of endodontic sealers.

Development of Standardized Chemical Characterization Protocols for Endodontic Sealers

The development and adherence to standardized chemical characterization protocols are essential for ensuring the consistency, quality, and comparability of endodontic sealers, including this compound. These protocols provide a uniform framework for evaluating the physicochemical properties of materials.

Key international standards that dictate the characterization of root canal sealers include:

ANSI/ADA Specification No. 57: This standard specifies requirements for root canal sealers, including radiopacity, solubility, and flow nih.govwikipedia.orgfishersci.ca.

ISO 6876:2012 (Dental root canal sealing materials): This international standard outlines the test methods and requirements for setting time, flow, film thickness, solubility, and radiopacity of endodontic sealers fishersci.cawikidata.org.

Compliance Testing Results for this compound (Example Data):

| Parameter | This compound (Typical) | ANSI/ADA Requirement | Reference |

| Radiopacity | 6.2 mm Al | ≥3 mm Al | nih.gov |

| Solubility | 0.21% (or 4.68% ± 1.02%) | ≤3% | nih.govwikipedia.org |

| Flow | 24 mm | ≥20 mm | nih.gov |

| Setting Time | 16–25 minutes | - | nih.gov |

These protocols dictate specific methodologies for testing, such as using a Gilmore-type indenter for setting time assessment, measuring flow diameter under a defined load, and determining mass loss for solubility fishersci.caatamanchemicals.com. Adherence to these standards ensures that manufacturers produce materials with predictable and reliable chemical and physical properties, which is critical for their performance in clinical applications. Furthermore, these standardized protocols facilitate comparative studies between different sealer formulations and the evaluation of new material developments fishersci.caereztech.com.

Q & A

Q. What experimental methodologies are commonly employed to assess Grossman's sealer penetration in root canals?

Researchers typically use rhodamine B-labeled sealers combined with horizontal sectioning of root canals at coronal, middle, and apical levels. Confocal laser scanning microscopy (CLSM) quantifies penetration depth and distribution. Statistical analysis involves three-way ANOVA to account for variables like root level and irrigation technique, followed by Tukey’s post hoc tests for pairwise comparisons .

Q. How is smear layer removal quantified in studies evaluating this compound efficacy?

Smear layer removal is assessed using scanning electron microscopy (SEM) imaging with standardized scoring systems (e.g., 0–4 scales based on debris coverage). Non-parametric tests like the Mann-Whitney U test are applied to analyze ordinal data, ensuring robustness against non-normal distributions .

Advanced Research Questions

Q. What statistical strategies are effective in reconciling contradictory findings on this compound performance between in vitro and clinical studies?

Meta-analytic approaches, such as random-effects models, can pool data while accounting for heterogeneity. Sensitivity analyses should isolate variables (e.g., irrigation protocols, root canal curvature) that may explain discrepancies. Systematic reviews must integrate grey literature via Google Scholar title searches (e.g., intitle:"this compound") and manual screening of organizational websites to reduce publication bias .

Q. How can researchers optimize imaging techniques like CLSM to control for artifacts in this compound penetration studies?

Rigorous sample preparation protocols, including standardized section thickness (e.g., 1 mm) and ethanol dehydration, minimize artifacts. Z-stack imaging in CLSM eliminates surface interference, while blinded inter-rater reliability assessments validate quantification accuracy. Calibration with control samples ensures consistency across batches .

Q. What advanced search methodologies improve the retrieval of high-quality studies on this compound for systematic reviews?

Combine Google Scholar operators (e.g., intitle:"this compound" AND "smear layer") with PubMed/MEDLINE MeSH terms (e.g., "Root Canal Obturation/methods"). Use Boolean logic (AND/OR/NOT) and limiters (filetype:PDF, after:2020) to refine results. Set Google Scholar alerts for real-time updates on new publications .

Methodological Considerations

Q. How should researchers design comparative studies between this compound and bioceramic sealers?

Employ standardized leakage tests (e.g., fluid filtration) with matched control groups. Stratify samples by root canal anatomy and use mixed-effects ANOVA to account for inter-sample variability. Include CLSM and SEM imaging to correlate sealing ability with morphological outcomes .

Q. What protocols ensure reproducibility in evaluating this compound’s antimicrobial properties?

Standardize microbial biofilm models (e.g., Enterococcus faecalis) and incubation conditions. Use quantitative cultures or fluorescence microscopy with viability stains. Statistical analysis should include Kaplan-Meier survival curves for longitudinal data and Cox proportional hazards models for risk assessment .

Data Synthesis and Reporting

Q. How can systematic reviews transparently document search strategies for this compound studies?

Follow PRISMA guidelines, including search strings (e.g., ("this compound" AND (penetration OR adhesion))), databases searched, and screening criteria. Record search snapshots (e.g., first 300 Google Scholar results) and document grey literature retrieval from repositories like PROSPERO .

Q. What metrics are critical for assessing the clinical relevance of this compound study outcomes?

Report effect sizes (e.g., Cohen’s d for penetration depth differences) and confidence intervals. For survival analyses, include hazard ratios and cumulative failure rates. Use forest plots in meta-analyses to visualize heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.